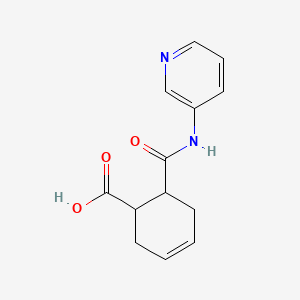

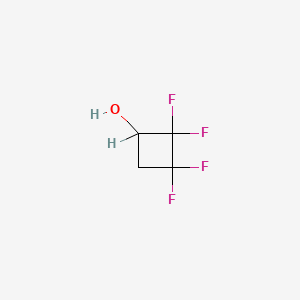

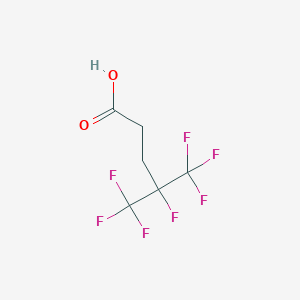

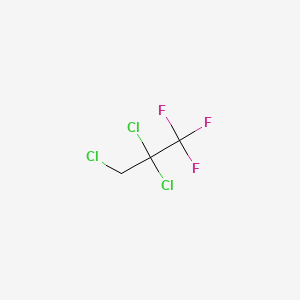

![molecular formula C12H13NOS2 B1306070 6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile CAS No. 175202-50-3](/img/structure/B1306070.png)

6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile” is a chemical compound. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .

Synthesis Analysis

Thiophene-based analogs have been synthesized by a growing number of scientists as a potential class of biologically active compounds . The synthesis of thiophene derivatives is often carried out by heterocyclization of various substrates .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Thiophene derivatives are known to act as corrosion inhibitors . The sulfur-containing heterocyclic ring in the compound structure can interact with metal surfaces to form a protective layer, thus preventing corrosion. This application is particularly relevant in industrial settings where metals are exposed to corrosive environments.

Organic Semiconductor Development

The compound’s thiophene ring is beneficial in the advancement of organic semiconductors . These materials are used in electronic devices due to their ability to conduct electricity while maintaining the flexibility of organic compounds. They are essential for creating more lightweight and flexible electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based molecules, including the compound , are utilized in the fabrication of OLEDs . OLED technology is widely used in display and lighting systems for its high efficiency and capability of producing brilliant colors.

Pharmacological Properties

This compound exhibits a range of pharmacological properties . Thiophene derivatives have been reported to possess anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These attributes make them valuable in the development of new medications.

Organic Field-Effect Transistors (OFETs)

The thiophene ring system in the compound’s structure is significant in the production of OFETs . OFETs are a type of field-effect transistor that can be produced using organic semiconductor materials. They are used in various applications, including flexible displays and sensors.

Material Science Applications

In material science, thiophene derivatives are employed due to their diverse properties. They can be used in the creation of novel materials with specific characteristics, such as enhanced strength, flexibility, or conductivity .

Medicinal Chemistry

Thiophene derivatives, including the compound analyzed, are crucial in medicinal chemistry. They serve as a scaffold for the synthesis of compounds with a wide range of therapeutic activities, such as anti-inflammatory, antipsychotic, antiarrhythmic, and anticancer effects .

Synthesis of Biologically Active Compounds

The compound can be involved in heterocyclization reactions to synthesize biologically active thiophene derivatives . These reactions are fundamental in creating new molecules that can be tested for various biological activities, leading to potential new drug discoveries.

Direcciones Futuras

Thiophene and its derivatives have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propiedades

IUPAC Name |

6,6-dimethyl-3-methylsulfanyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS2/c1-12(2)4-7-9(6-13)16-11(15-3)10(7)8(14)5-12/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHLIMHCZVPSPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(SC(=C2C(=O)C1)SC)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381110 |

Source

|

| Record name | 6,6-Dimethyl-3-(methylsulfanyl)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile | |

CAS RN |

175202-50-3 |

Source

|

| Record name | 6,6-Dimethyl-3-(methylsulfanyl)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.